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Rubidium tetrahydroborate(1-)

Cat. No.: B1592795
CAS No.: 20346-99-0
M. Wt: 100.31 g/mol
InChI Key: RGYNORGDUJQERB-UHFFFAOYSA-N
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Description

Historical Context of Borohydride (B1222165) Chemistry and the Emergence of Rubidium Tetrahydroborate(1-) Research

The field of borohydride chemistry was established in the 1940s through the pioneering work of Hermann Irving Schlesinger and Herbert C. Brown. wikipedia.orgacs.org Their research, initially driven by the need for volatile uranium compounds for wartime applications, led to the first synthesis of an alkali metal borohydride, lithium borohydride (LiBH₄), from the reaction of diborane (B8814927) (B₂H₆). wikipedia.orgwikipedia.orgacs.org This discovery opened the door to the synthesis of a whole class of related compounds.

The general method developed by Schlesinger and Brown was applicable to other alkali metals, including rubidium. wikipedia.org They demonstrated that alkali metal hydrides (MH) react with diborane to produce the corresponding alkali metal borohydrides (M[BH₄]), where M could be Li, Na, K, Rb, or Cs. wikipedia.org While sodium borohydride (NaBH₄) quickly became the most commercially produced and extensively studied compound in this class due to its utility as a reducing agent in organic chemistry and the paper industry, the properties of the other alkali metal borohydrides, including rubidium borohydride, also became subjects of scientific inquiry. acs.orgsigmaaldrich.com Early research on rubidium borohydride focused on establishing its fundamental properties, such as its crystal structure and lattice constants, which were first reported in the 1950s. aip.orgscispace.com

Significance of Rubidium Tetrahydroborate(1-) within Alkali Metal Borohydride Systems

Rubidium tetrahydroborate(1-) holds a significant position within the alkali metal borohydride series (LiBH₄, NaBH₄, KBH₄, RbBH₄, CsBH₄), serving as a key compound for comparative studies that illuminate trends in structural, thermodynamic, and dynamic properties across the group. researchgate.net At ambient temperature and pressure, rubidium borohydride adopts a face-centered cubic (fcc) crystal structure (space group Fm-3m), similar to NaBH₄, KBH₄, and CsBH₄. aip.orgresearchgate.net

The properties of these compounds are heavily influenced by the size of the alkali cation. As the cation size increases from lithium to cesium, systematic changes are observed. For instance, the lattice constants increase with the size of the cation. aip.org Research has shown that the energy barrier for the reorientation of the tetrahedral [BH₄]⁻ anions within the crystal lattice decreases as the cation size increases. researchgate.net This indicates that the rotational motion of the borohydride anion is less hindered in compounds with larger cations like rubidium and cesium. researchgate.net

Under high pressure, RbBH₄ undergoes structural phase transitions that differ from those of NaBH₄ and KBH₄. researchgate.net It transitions from its ambient cubic phase to an orthorhombic Pnma phase at around 2.5 GPa, and further to a monoclinic P2/C phase above 8 GPa. researchgate.net These unique high-pressure polymorphs highlight the distinct behavior of RbBH₄ under extreme conditions and provide valuable data for theoretical modeling of hydride systems.

Table 1: Comparison of Room Temperature Lattice Constants for Alkali Metal Borohydrides This interactive table provides the lattice constants for the face-centered cubic structures of sodium, potassium, rubidium, and cesium borohydrides at 25.0°C.

Compound Formula Crystal System Lattice Constant (Å)
Sodium Borohydride NaBH₄ Face-centered cubic 6.1635 ± 0.0005
Potassium Borohydride KBH₄ Face-centered cubic 6.7272 ± 0.0005
Rubidium Borohydride RbBH₄ Face-centered cubic 7.029 ± 0.001
Cesium Borohydride CsBH₄ Face-centered cubic 7.419 ± 0.001

Data sourced from Abrahams & Kalnajs (1954). aip.org

Research Objectives and Key Investigative Domains for Rubidium Tetrahydroborate(1-)

Contemporary research on rubidium tetrahydroborate(1-) is concentrated on several key areas, primarily driven by its potential applications in energy storage and its role in fundamental inorganic chemistry.

Hydrogen Storage: A major focus of research is the potential use of alkali metal borohydrides for hydrogen storage, owing to their high hydrogen content by weight. wikipedia.orgnih.gov While compounds like LiBH₄ and NaBH₄ have been more extensively studied, RbBH₄ is also investigated as part of this class of materials. frontiersin.org Research in this domain explores the thermal decomposition properties of RbBH₄ to release hydrogen. researchgate.net A significant challenge is the high temperature required for dehydrogenation. sigmaaldrich.com Consequently, a key research objective is to lower this decomposition temperature, often through the formation of bimetallic or trimetallic borohydrides. For example, novel bimetallic borohydrides such as Rb[Y(BH₄)₄] have been synthesized and studied for their hydrogen release properties, demonstrating how the decomposition temperature can be tuned. researchgate.netrsc.org

Reducing Agent in Chemical Synthesis: The tetrahydroborate anion is a well-known reducing agent, and borohydride salts are widely used in organic synthesis. cymitquimica.comwikipedia.org While sodium borohydride is the most common reagent for this purpose, the reactivity and selectivity of the [BH₄]⁻ anion can be influenced by the counter-cation. acs.org Research into RbBH₄ explores its utility in reduction reactions and its potential for specialized applications where the nature of the rubidium cation might offer advantages in solubility or reactivity. cymitquimica.com

Fundamental Physicochemical Studies: A significant portion of research on RbBH₄ is dedicated to understanding its fundamental properties. This includes detailed investigations into its crystal structure at various temperatures and pressures, the dynamics of phase transitions, and its vibrational properties using techniques like Raman and infrared spectroscopy. researchgate.netunige.ch Studies on the reorientational dynamics of the [BH₄]⁻ anion and the influence of the Rb⁺ cation provide crucial insights into the structure-property relationships in ionic solids. researchgate.netresearchgate.net These fundamental investigations are essential for building accurate theoretical models that can predict the behavior of complex hydrides.

Table 2: Investigated Properties of Rubidium Tetrahydroborate(1-) This interactive table summarizes key research findings and properties of RbBH₄.

Property Description Finding / Value
Crystal Structure (Ambient) The arrangement of atoms at room temperature and pressure. Face-centered cubic (fcc), Space group Fm-3m. aip.orgresearchgate.net
Lattice Constant (25°C) The physical dimension of the unit cell in its cubic form. 7.029 ± 0.001 Å. aip.org
High-Pressure Phase Transition Structural change induced by applying high pressure. Transitions to orthorhombic (Pnma) at ~2.5 GPa and monoclinic (P2/C) above 8 GPa. researchgate.net
Anion Reorientation Barrier Energy required for the [BH₄]⁻ anion to rotate in the lattice. 8.8 ± 0.3 kJ/mol. researchgate.net
Primary Research Application The main field where the compound shows potential utility. Hydrogen storage. researchgate.netrsc.org
Thermal Decomposition Breakdown of the compound upon heating. Studied in the context of bimetallic systems like Rb[Y(BH₄)₄], which melts at 170°C and has a main decomposition stage at ~270°C. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula BH4R B1592795 Rubidium tetrahydroborate(1-) CAS No. 20346-99-0

Properties

IUPAC Name

boranuide;rubidium(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BH4.Rb/h1H4;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYNORGDUJQERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH4-].[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH4Rb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20346-99-0
Record name Borate(1-), tetrahydro-, rubidium
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Record name Rubidium tetrahydroborate(1-)
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Record name Rubidium tetrahydroborate(1-)
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Advanced Spectroscopic and Diffraction Methodologies for Rubidium Tetrahydroborate 1 System Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications in Probing Rubidium Tetrahydroborate(1-) Dynamics

NMR spectroscopy serves as a powerful tool for investigating atomic-level dynamics in solid-state materials like rubidium tetrahydroborate(1-). nih.gov By analyzing the behavior of specific nuclei in a magnetic field, researchers can gain detailed insights into processes such as ionic reorientation and diffusion. mdpi.commdpi.com

The reorientational dynamics of the tetrahydroborate (BH₄⁻) anion in rubidium tetrahydroborate(1-) are effectively studied using proton (¹H) and boron-11 (B1246496) (¹¹B) NMR spectroscopy. At low temperatures, the BH₄⁻ anions are relatively static, resulting in broad NMR spectra due to strong dipolar interactions between the nuclei. As the temperature increases, the anions begin to undergo rapid, thermally activated reorientational jumps.

This increased motion leads to an averaging of the dipolar interactions, causing a significant narrowing of the NMR spectral lines, a phenomenon known as "motional narrowing." The temperature at which this narrowing occurs is directly related to the rate of the reorientational motion. By analyzing the line width as a function of temperature, the jump rate and the activation energy for the reorientational process can be calculated. Studies on alkali metal closo-borates have shown that the rate of this reorientational motion tends to increase with a larger cation radius, a trend that is applicable to rubidium-containing compounds. nih.gov This motion is a critical dynamical feature that influences the thermodynamic stability and structural symmetry of the material. mdpi.com

Table 1: Representative Activation Energies for BH₄⁻ Anion Reorientation in Alkali Metal Borohydrides Note: This table provides context from related compounds, as specific values for RbBH₄ can vary based on experimental conditions.

CompoundActivation Energy (meV)Analytical Technique
Na₃(BH₄)(B₁₂H₁₂)159¹H and ¹¹B NMR
Ag₂B₁₂H₁₂308¹H and ¹¹B NMR

This interactive table is based on data found in related hydroborate systems, illustrating typical energy barriers for anion reorientation. preprints.orgresearchgate.net

The study of spin-lattice relaxation rates (R₁ = 1/T₁), for both ¹H and ¹¹B nuclei, provides quantitative information about the motional dynamics of the BH₄⁻ anion. Spin-lattice relaxation is the process by which nuclear spins return to thermal equilibrium with their surrounding environment (the "lattice") after being perturbed by a radiofrequency pulse. copernicus.org This relaxation is driven by fluctuating local magnetic fields caused by molecular motions, such as the reorientation of the BH₄⁻ group. researchgate.net

The relationship between the spin-lattice relaxation rate and temperature is characteristic of the underlying dynamic process. Typically, a plot of T₁ versus temperature shows a distinct minimum. This T₁ minimum occurs when the correlation time (τc) of the anionic motion is approximately equal to the inverse of the NMR Larmor frequency (ω₀). By identifying the temperature of the T₁ minimum, the activation energy (Eₐ) for the reorientational motion can be accurately determined using the Arrhenius relationship. This analysis allows for a detailed, quantitative understanding of the energy landscape governing anionic dynamics within the rubidium tetrahydroborate(1-) crystal. researchgate.net The process is governed by the coupling between the electron spins and the phonons in the surrounding host material. chemrxiv.org

In addition to the localized reorientational motion of anions, NMR can probe the long-range translational diffusion of both rubidium cations (Rb⁺) and tetrahydroborate anions (BH₄⁻). mdpi.com This diffusive motion is fundamental to understanding the ionic conductivity of the material. Techniques such as pulsed-field gradient (PFG) NMR are particularly suited for measuring the self-diffusion coefficients of individual ions. ucl.ac.uk

In many hydroborate salts, the onset of fast anionic reorientations is thought to facilitate the diffusion of cations through the lattice. mdpi.com NMR studies can distinguish between these two types of motion, which often occur on different timescales and have different activation energies. By measuring the diffusion rates of both cations and anions as a function of temperature, NMR provides microscopic insights into the mechanisms that govern ionic transport, which is crucial for applications such as solid-state electrolytes. nih.gov

Analysis of Spin-Lattice Relaxation Rates for Dynamic Studies in Rubidium Tetrahydroborate(1-)

X-ray and Neutron Diffraction Methodologies for Structural Elucidation of Rubidium Tetrahydroborate(1-)

X-ray and neutron diffraction are the definitive methods for determining the crystal structure of materials like rubidium tetrahydroborate(1-). These techniques provide precise information on atomic positions, lattice parameters, and crystal symmetry.

Powder X-ray diffraction (PXRD) is a fundamental and widely used technique for the characterization of crystalline materials. empa.ch A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase, allowing for unambiguous phase identification. ntu.edu.tw For rubidium tetrahydroborate(1-), PXRD is used to confirm its crystal structure at various temperatures. For instance, it can readily distinguish between the room-temperature face-centered cubic (fcc) structure and any lower-temperature distorted phases.

By performing PXRD measurements over a range of temperatures, researchers can monitor phase transitions in real-time. Changes in the diffraction pattern, such as the splitting of peaks or the appearance of new reflections, indicate a change in the crystal structure. From these patterns, precise lattice parameters can be calculated for each phase. This information is critical for understanding the structural response of the material to temperature changes. wayne.edu

Table 2: Crystallographic Data for Rubidium Tetrahydroborate(1-) Phases from Diffraction Studies Note: Values are representative and can be refined with advanced techniques.

PhaseTemperatureCrystal SystemSpace Group
Phase I> 204 KCubicFm-3m
Phase II< 204 KTetragonalP4₂/nmc

This interactive table summarizes the known structural phases of Rubidium Tetrahydroborate(1-), which are identifiable using powder X-ray diffraction techniques.

For a more detailed and precise structural analysis, synchrotron X-ray diffraction is employed. Synchrotron sources produce X-ray beams that are exceptionally intense and highly collimated, leading to diffraction data with superior resolution and signal-to-noise ratio compared to conventional laboratory X-ray sources. hud.ac.ukresearchgate.net

This high-quality data is essential for the complex structural refinement of rubidium tetrahydroborate(1-). The Rietveld refinement method is a powerful analytical procedure used to fit a theoretical structural model to the experimental synchrotron diffraction data. rrcat.gov.inbruker.com This process allows for the precise determination of atomic coordinates, site occupancies, and atomic displacement parameters (thermal motion). The high resolution of synchrotron data is particularly advantageous for accurately locating the light hydrogen atoms within the BH₄⁻ anion and characterizing any orientational disorder of the anion, providing a complete and highly accurate picture of the crystal structure. researchgate.net

Neutron Diffraction Studies for Light Atom (Hydrogen) Localization in Rubidium Tetrahydroborate(1-) Derivatives

Neutron diffraction is a uniquely powerful analytical technique for determining the precise location of light atoms, such as hydrogen, within a crystal lattice, a task that is challenging for X-ray diffraction methods. epj-conferences.orgosti.govnih.gov This is because neutron scattering lengths are not dependent on the atomic number, and the scattering cross-section of hydrogen (or its isotope, deuterium) is significant, making it readily detectable. epj-conferences.org In the study of metal borohydrides, this capability is crucial for elucidating the orientation and dynamics of the tetrahydroborate ([BH₄]⁻) anion, which dictates many of the material's properties.

To investigate a reported low-temperature phase transition in rubidium tetrahydroborate(1-), neutron powder diffraction measurements were conducted on an isotopically-enriched sample of rubidium deuterated borohydride (B1222165) (Rb¹¹BD₄). researchgate.net The use of deuterium (B1214612) and ¹¹B isotopes is a common strategy in neutron scattering studies to minimize the high neutron absorption of naturally occurring boron and the incoherent scattering from hydrogen, thereby improving the quality of the diffraction data. nist.govnih.gov

The diffraction data for Rb¹¹BD₄ indicated an average cubic crystal structure with the space group Fm-3m at all measured temperatures, both above and below the proposed transition temperature of 48.5 K. researchgate.net Within this structure, the deuterated borohydride ([BD₄]⁻) anions exhibit orientational disorder. researchgate.net Unlike sodium borohydride (NaBH₄) and potassium borohydride (KBH₄), which undergo clear order-disorder phase transitions to lower-symmetry tetragonal structures at low temperatures, the study on RbBH₄ found no evidence of extra Bragg peaks that would signify long-range orientational ordering of the anions. researchgate.net However, analysis of torsional vibrations suggested the presence of some short-range orientational ordering of the anions, which is not detectable by powder diffraction methods. researchgate.net

Vibrational Spectroscopy Applications in Characterizing Rubidium Tetrahydroborate(1-) Systems

Vibrational spectroscopy, encompassing both Raman and infrared absorption techniques, provides profound insights into the molecular structure and lattice dynamics of rubidium tetrahydroborate(1-). These methods are particularly sensitive to the vibrational modes of the [BH₄]⁻ anion and are instrumental in detecting subtle structural changes and phase transitions induced by external stimuli like pressure and temperature. nih.govunige.ch

Raman Spectroscopy for Investigating Vibrational Modes and Phase Transitions in Rubidium Tetrahydroborate(1-)

Raman spectroscopy is a highly effective tool for probing the structural evolution of materials under extreme conditions. High-pressure Raman studies on RbBH₄ have revealed a series of complex structural phase transitions. nih.gov At ambient pressure, RbBH₄ exists in a cubic phase (Fm-3m), characterized by specific Raman-active vibrational modes corresponding to the B-H stretching and bending within the [BH₄]⁻ anion. nih.govunige.ch As pressure is applied, significant changes in the Raman spectra indicate structural transformations.

A comprehensive study combining Raman spectroscopy and synchrotron X-ray diffraction identified three pressure-induced phase transitions at room temperature. nih.gov The transition pressures determined by Raman spectroscopy were found to be 2.6 GPa, 7.8 GPa, and approximately 20 GPa, which correlate well with the transitions observed via diffraction. nih.gov The evolution of the Raman spectra, particularly the splitting of vibrational bands, provides definitive evidence for the changes in crystal symmetry at these pressures. nih.gov

Table 1: High-Pressure Phase Transitions in RbBH₄ Detected by Diffraction and Raman Spectroscopy

Phase Transition Pressure (GPa) - Synchrotron XRD nih.gov Pressure (GPa) - Raman Spectroscopy nih.gov Initial Phase Space Group nih.gov Final Phase Space Group nih.gov
I → II 3.0 2.6 Fm-3m P4/nmm
II → III 10.4 7.8 P4/nmm C222

Temperature-dependent Raman studies have also been employed to investigate the reorientational dynamics of the [BH₄]⁻ anions. The analysis of Raman line widths for the alkali borohydride series (MBH₄, where M=Na, K, Rb, Cs) suggests that the energy barrier for this reorientation decreases as the size of the cation increases. For RbBH₄, this activation energy was determined to be 8.8(3) kJ/mol. researchgate.net

Infrared Absorption Spectroscopy for Molecular Structure Elucidation of Rubidium Tetrahydroborate(1-)

Infrared (IR) absorption spectroscopy serves as a critical complementary technique to Raman spectroscopy for the structural characterization of rubidium tetrahydroborate(1-). filinchuk.comresearchgate.net While both methods probe the vibrational modes of a molecule, they are governed by different selection rules. Some vibrational modes that are inactive or weak in Raman spectra may be strong and clearly observable in IR spectra, and vice versa. A combined analysis therefore provides a more complete inventory of the fundamental vibrational modes of the [BH₄]⁻ anion, allowing for a more definitive determination of its site symmetry within the crystal lattice. researchgate.net

Studies on alkali metal borohydrides utilize IR spectroscopy to investigate the B-H stretching and bending vibrations. researchgate.netcapes.gov.br The frequencies and shapes of these absorption bands are sensitive to the local chemical environment, including the nature of the cation and the crystal packing forces. filinchuk.comresearchgate.net For instance, IR data for various borohydride complexes reveal strongly polar bonding of the BH₄ groups to the metal centers. capes.gov.br In RbBH₄, IR spectroscopy helps to confirm the tetrahedral geometry of the [BH₄]⁻ anion and provides data on the interactions between the anion and the surrounding rubidium cations.

Complementary Advanced Characterization Techniques for Rubidium Tetrahydroborate(1-)

While vibrational and neutron-based techniques provide specific molecular and structural information, a comprehensive understanding of RbBH₄ systems often requires a suite of complementary advanced characterization methods. Among these, synchrotron powder X-ray diffraction (XRD) is paramount, particularly in studies involving pressure-induced phase transitions. nih.govresearchgate.netresearchgate.net

Synchrotron XRD offers high resolution and rapid data acquisition, making it ideal for in situ studies under non-ambient conditions. acs.org In the investigation of RbBH₄ under pressure, synchrotron XRD was used in concert with Raman spectroscopy to identify the crystal structures of the high-pressure polymorphs. nih.gov This combined approach allowed for the unambiguous determination of the sequence of space groups as pressure increased: Fm-3m → P4/nmm → C222 → I-42m. nih.gov This detailed structural information is essential for interpreting the changes observed in the vibrational spectra.

Other powerful techniques applied to the study of borohydrides include:

Inelastic Neutron Scattering (INS): This technique is exceptionally sensitive to the motions of hydrogen atoms and is used to directly measure the vibrational density of states and the dynamics of anion rotations (torsional modes). nist.govresearchgate.netrsc.org INS spectra can reveal details unobserved in IR or Raman studies, providing critical data for validating theoretical models of lattice dynamics. researchgate.netaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR measurements of ¹H and ¹¹B spin-lattice relaxation rates provide quantitative data on the thermally activated reorientational motion of the [BH₄]⁻ groups. filinchuk.com Studies on RbBH₄ have used NMR to determine the activation energy for these reorientations, finding a value of 138 ± 4 meV. filinchuk.com

These complementary techniques, when used together, provide a holistic picture of the structural, dynamic, and electronic properties of rubidium tetrahydroborate(1-).

Theoretical and Computational Studies of Rubidium Tetrahydroborate 1 Systems

Molecular Dynamics Simulations of Rubidium Tetrahydroborate(1-)

Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecular system, providing a dynamic picture of atomic and molecular motions.

At room temperature, Rubidium Tetrahydroborate(1-) adopts a cubic crystal structure where the [BH₄]⁻ anions are orientationally disordered. researchgate.net MD simulations, often assisted by DFT (MD-DFT), are used to study the dynamics of this anion reorientation. researchgate.net These simulations reveal that the rotational barrier for the [BH₄]⁻ anion is sensitive to the crystal lattice dimensions; for instance, the barrier increases significantly as the unit cell volume is compressed. researchgate.net

Experimental studies using Raman spectroscopy, complemented by theoretical analysis, have quantified the energy barrier for this reorientational motion. For the cubic phase of Rubidium Tetrahydroborate(1-), the barrier is approximately 8.8 kJ/mol. researchgate.net This value is part of a broader trend observed in the alkali borohydride (B1222165) series, where the energy barrier for anion reorientation tends to decrease as the size of the alkali cation increases. researchgate.net This anion motion is a critical factor in the physical properties of the material and is believed to play a role in facilitating cation transport in related superionic conductors. nih.gov

Computational methods are essential for predicting the stability of different crystalline phases and the conditions under which phase transformations occur. arxiv.orgnih.gov For Rubidium Tetrahydroborate(1-), theoretical calculations based on Gibbs free energy can predict which crystal structure is most stable at a given temperature. researchgate.net For example, calculations have shown that at low temperatures, a tetragonal structure (P4₂/nmc) is preferred, while a cubic structure (Fm-3m or a related P-43m) becomes more stable as the temperature increases. researchgate.net

The existence of a fractionally occupied ground-state phase in Rubidium Tetrahydroborate(1-) has been explained through theoretical models that consider a delicate balance between several energy contributions: the Coulomb interaction energy, the total electronic energy, and the thermal vibration energy. researchgate.net The relatively large size of the Rb⁺ cation is a key factor in this balance. researchgate.net Computational studies investigating the high-pressure behavior of similar compounds, like rubidium hydroxide (B78521) (RbOH), have revealed complex phase diagrams, suggesting that Rubidium Tetrahydroborate(1-) may also exhibit rich phase behavior under compression. nih.gov Thermodynamic modeling, supported by DFT calculations and experimental data, allows for the construction of phase diagrams and the quantitative description of phase stability across different compositions and conditions. mdpi.com

Simulating Anion Reorientational Motion in Rubidium Tetrahydroborate(1-) Phases

Computational Prediction of Reaction Pathways and Mechanisms Involving Rubidium Tetrahydroborate(1-)

Understanding the reaction pathways and decomposition mechanisms of metal borohydrides is crucial for applications such as hydrogen storage. While specific computational studies on the reaction mechanisms of pure Rubidium Tetrahydroborate(1-) are not extensively detailed in the literature, the general principles of borohydride decomposition have been investigated theoretically. These studies provide a framework for understanding how RbBH₄ likely behaves.

Computational methods, particularly DFT, are used to calculate the formation enthalpies and reaction energies for various decomposition steps. unige.chmdpi.com The decomposition of borohydrides is a complex process that can involve the formation of various hydroboron intermediates (such as [B₃H₈]⁻) and the eventual release of hydrogen. researchgate.netarxiv.org The initial step is often considered the breaking of a B-H bond. unige.ch Theoretical studies on mixed-cation borohydrides and borohydride-additive systems show that reaction pathways can be significantly altered, leading to lower decomposition temperatures or different final products, such as stable metal dodecaborates ([B₁₂H₁₂]²⁻). bham.ac.uk The computational prediction of reaction networks can elucidate these complex pathways, identifying key intermediates and transition states, which is essential for designing materials with tailored properties. bham.ac.ukresearchgate.net

Machine Learning and Artificial Intelligence Integration in Rubidium Tetrahydroborate(1-) Material Design and Discovery

The application of ML in materials science typically involves training models on large datasets to identify complex relationships between material features and their properties. researchgate.net For rubidium tetrahydroborate(1-) and related systems, this can involve predicting stability, hydrogen storage capacity, and decomposition pathways. mdpi.commdpi.com While specific ML studies focusing exclusively on rubidium tetrahydroborate(1-) are not extensively documented in public literature, the methodologies developed for other alkali metal borohydrides and ternary metal borohydrides provide a clear framework for its future investigation. researchgate.netscience.gov

Research in the broader field of metal borohydrides has demonstrated the utility of ML in screening large numbers of candidate materials. researchgate.net For instance, computational screening studies of ternary metal borohydrides, which could include rubidium-containing compounds, have been performed using density functional theory (DFT). researchgate.net Machine learning models can be trained on these DFT data to predict the stability and decomposition energies of new compositions, significantly reducing the computational cost of exploring the entire chemical space. researchgate.netacs.org

One of the key challenges in designing new materials is understanding the factors that govern their stability. For alkali metal borohydrides, properties such as the cation's Pauling electronegativity and charge transfer characteristics are known to influence thermal stability. mdpi.com Machine learning models can capture these and other more subtle relationships from data to make accurate predictions.

A common approach involves the use of crystal graph convolutional neural networks (CGCNN), which can learn material properties directly from the graphical representation of a crystal structure. researchgate.net This method has been successfully applied to predict various properties of crystalline solids with high accuracy after being trained on thousands of data points. researchgate.net For a compound like rubidium tetrahydroborate(1-), a CGCNN model could be trained on a database of known borohydrides to predict its thermodynamic stability and other characteristics.

The following data tables illustrate the types of data used and generated in ML-driven studies of metal borohydrides. While this data is for the general class of alkali metal borohydrides, it represents the kind of information that would be crucial for building predictive models for rubidium tetrahydroborate(1-).

Table 1: Representative Data for Machine Learning Models of Alkali Metal Borohydrides

CompoundCation Electronegativity (Pauling Scale)Calculated Dehydrogenation Enthalpy (kJ/mol H₂)Experimental Decomposition Temperature (°C)
Lithium tetrahydroborate(1-)0.98~75~280
Sodium tetrahydroborate(1-)0.93~108~400
Potassium tetrahydroborate(1-)0.82~145~585
Rubidium tetrahydroborate(1-) 0.82 N/A (to be predicted) ~580
Cesium tetrahydroborate(1-)0.79N/A (to be predicted)~600

This table contains representative data that would be used to train a machine learning model. The values for dehydrogenation enthalpy and decomposition temperature can vary based on experimental conditions and computational methods.

Table 2: Example of Machine Learning Model Predictions for a Hypothetical Rubidium-Containing Ternary Borohydride

Hypothetical CompoundPredicted Formation Energy (eV/atom)Predicted Stability (Relative to Convex Hull)Confidence Score
LiRb(BH₄)₂-2.5Stable0.95
NaRb(BH₄)₂-2.3Metastable0.92
KRb(BH₄)₂-2.1Unstable0.88

This table illustrates the potential output of a machine learning model designed to predict the stability of new ternary borohydrides containing rubidium. The values are hypothetical and for illustrative purposes.

Future research will likely focus on developing dedicated ML models for rubidium tetrahydroborate(1-), both as a pure compound and as a component in more complex systems. By leveraging the growing databases of computational and experimental materials data, AI and machine learning will undoubtedly play a pivotal role in designing and discovering the next generation of materials for various applications. researchgate.net

Reactivity and Reaction Mechanisms of Rubidium Tetrahydroborate 1

Thermal Decomposition Mechanisms of Rubidium Tetrahydroborate(1-)

The thermal stability and decomposition pathway of rubidium tetrahydroborate(1-), also known as rubidium borohydride (B1222165), are critical aspects of its chemistry, particularly in the context of hydrogen storage research. The process is influenced by factors such as temperature, pressure, and the presence of other chemical species.

Kinetic Studies of Rubidium Tetrahydroborate(1-) Thermolysis

Kinetic studies of the thermal decomposition (thermolysis) of rubidium tetrahydroborate(1-) provide insights into the reaction rates and the energy barriers associated with the process. While specific kinetic data for pure rubidium tetrahydroborate(1-) is not extensively detailed in the provided search results, general trends for alkali metal borohydrides indicate that the decomposition is a complex, multi-step process. The stability of these borohydrides generally increases with the size of the alkali metal cation.

The decomposition often involves the formation of intermediate species and the release of hydrogen gas. For instance, studies on related borohydrides like lithium borohydride (LiBH₄) show that decomposition can begin at temperatures around 200°C, with significant hydrogen release occurring at higher temperatures. rsc.org The presence of additives or catalysts can significantly alter the decomposition kinetics, often lowering the temperature required for hydrogen release. rsc.org

Analysis of Gaseous and Solid Decomposition Products from Rubidium Tetrahydroborate(1-)

The thermal decomposition of rubidium tetrahydroborate(1-) results in the evolution of gaseous products, primarily hydrogen (H₂), and the formation of solid residues. The exact composition of these products can vary depending on the decomposition conditions.

Upon heating, rubidium tetrahydroborate(1-) decomposes, releasing hydrogen gas. The solid products can be complex and may include rubidium hydride (RbH) and various boron-containing species. In some cases, more complex boranes or borohydride clusters might form as intermediates or final products. For example, the thermal decomposition of other alkali metal borohydrides has been shown to produce species like dodecaboranates (B₁₂H₁₂²⁻). cambridge.org

The following table summarizes the expected decomposition products based on the general behavior of alkali metal borohydrides.

ReactantConditionsGaseous ProductsSolid Products
Rubidium Tetrahydroborate(1-)Thermal DecompositionHydrogen (H₂)Rubidium Hydride (RbH), Boron (B), other boron-containing compounds

Hydrolytic Reactivity of Rubidium Tetrahydroborate(1-) and Hydrogen Evolution Mechanisms

Rubidium tetrahydroborate(1-) reacts with water in a process known as hydrolysis to produce hydrogen gas. cern.ch This reaction is characteristic of alkali metal borohydrides and is a significant area of research for chemical hydrogen storage. aip.org

This reaction shows that one mole of rubidium tetrahydroborate(1-) can produce four moles of hydrogen gas. The reaction is typically slow in neutral or alkaline solutions but is accelerated by acids or catalysts. researchgate.nettib.eu The mechanism of hydrolysis is believed to proceed in a stepwise manner, with the breaking of the B-H bonds and the formation of various intermediates. tib.euacademie-sciences.fr The rate-determining step is often considered to be the hydrolysis of the first B-H bond. tib.eu

The rate of hydrogen evolution can be controlled by adjusting the pH, temperature, and the concentration of the borohydride solution. aip.org Catalysts, particularly those based on transition metals like cobalt, nickel, and ruthenium, can significantly enhance the rate of hydrolysis. aip.orgmdpi.comritter.de

Reactions of Rubidium Tetrahydroborate(1-) with Inorganic Species

Rubidium tetrahydroborate(1-) can participate in various reactions with inorganic compounds, acting as a reducing agent or as a source of the tetrahydroborate ligand.

Reductive Reactions with Metal Salts Mediated by Rubidium Tetrahydroborate(1-)

Rubidium tetrahydroborate(1-), like other alkali metal borohydrides, is a versatile reducing agent. wikipedia.orglibretexts.org It can reduce a variety of metal salts to their corresponding metals or lower oxidation state compounds. These reactions are often carried out in aqueous or alcoholic solutions.

For example, transition metal salts can be reduced to form finely divided metals or metal borides. researchgate.netmdma.ch The reactivity of the borohydride is influenced by the cation, with rubidium tetrahydroborate(1-) being a moderately strong reducing agent in this class of compounds. The reduction of organic compounds can also be achieved using systems of sodium borohydride and transition metal salts, suggesting similar reactivity for rubidium tetrahydroborate(1-). mdma.ch

Complex Formation and Ligand Exchange Reactions Involving Rubidium Tetrahydroborate(1-)

The tetrahydroborate anion (BH₄⁻) can act as a ligand in coordination complexes with metal ions. wikipedia.org In these complexes, the BH₄⁻ group can coordinate to the metal center in various ways, typically through one, two, or three hydrogen atoms acting as bridges.

Ligand exchange reactions can occur where the BH₄⁻ ligand replaces other ligands in a metal complex, or where BH₄⁻ itself is replaced by other ligands. libretexts.orgchemguide.co.ukscience-revision.co.uk The formation of bimetallic borohydrides, such as those involving yttrium, demonstrates the ability of the tetrahydroborate anion to bridge different metal centers. researchgate.netmdpi.com For instance, compounds like RbY(BH₄)₄ have been synthesized through mechanochemical methods. mdpi.com These reactions are crucial for synthesizing new materials with specific properties, such as for hydrogen storage or as catalysts.

Reactivity of Rubidium Tetrahydroborate(1-) in Organic Transformations as a Reducing Agent

Rubidium tetrahydroborate(1-), with the chemical formula RbBH₄, belongs to the family of alkali metal borohydrides, which are widely recognized as versatile reducing agents in organic synthesis. Current time information in Bangalore, IN.cymitquimica.com The reactivity of these hydridic reagents is primarily dictated by the tetrahydroborate anion (BH₄⁻), which serves as a source of hydride ions (H⁻). chemguide.co.uklibretexts.org However, the nature of the alkali metal cation (Li⁺, Na⁺, K⁺, Rb⁺) significantly influences the reducing power and selectivity of the borohydride. borates.todaywikipedia.org The cation's Lewis acidity affects the activation of the carbonyl substrate, thereby modulating the reagent's reactivity. borates.todaywikipedia.org

While extensive research is available for sodium borohydride (NaBH₄) and lithium borohydride (LiBH₄), specific studies detailing the reactivity of rubidium tetrahydroborate(1-) in organic transformations are less common. chemguide.co.uklibretexts.org Nevertheless, its behavior can be inferred from the established trends within the alkali metal borohydride series. bham.ac.ukresearchgate.net Generally, the reducing strength of alkali metal borohydrides is influenced by the polarizing power of the cation, which decreases down the group. wikipedia.org Lithium borohydride, with the small and highly polarizing Li⁺ cation, is a stronger reducing agent than sodium borohydride. borates.todaywikipedia.org Following this trend, it is anticipated that rubidium tetrahydroborate(1-) is a milder and potentially more selective reducing agent than its lighter congeners like sodium and potassium borohydride.

Reduction of Carbonyl Compounds

The principal application of alkali metal borohydrides is the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. chemguide.co.uklibretexts.org This transformation proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.orglibretexts.org

Aldehydes and Ketones:

Like other alkali metal borohydrides, rubidium tetrahydroborate(1-) is expected to efficiently reduce aldehydes and ketones. The general reaction scheme is as follows:

Reduction of an aldehyde yields a primary alcohol.

Reduction of a ketone yields a secondary alcohol.

The reaction is typically carried out in protic solvents like alcohols (methanol, ethanol) or water. chemguide.co.uksciforum.net The general trend in reactivity for the reduction of carbonyls is LiBH₄ > NaBH₄ > KBH₄. wikipedia.orgsemanticscholar.org It is therefore predicted that RbBH₄ would be a mild reagent, likely exhibiting reactivity similar to or slightly less than KBH₄. This can be advantageous in achieving chemoselectivity, for instance, reducing a more reactive aldehyde in the presence of a less reactive ketone. researchgate.netcdnsciencepub.com

Esters and Carboxylic Acids:

The reduction of less electrophilic carbonyl compounds, such as esters and carboxylic acids, requires more powerful reducing agents or harsher reaction conditions. libretexts.orgsciforum.net Sodium borohydride is generally ineffective at reducing esters, while lithium borohydride can reduce them to primary alcohols. libretexts.orgborates.today This enhanced reactivity of LiBH₄ is attributed to the ability of the Li⁺ ion to coordinate with and polarize the ester carbonyl group. borates.today

Given that rubidium is a larger, less polarizing cation, it is highly probable that rubidium tetrahydroborate(1-) is incapable of reducing esters and carboxylic acids under standard conditions. Its reactivity profile in this regard is expected to be similar to that of NaBH₄ and KBH₄.

The following table summarizes the known and expected reactivity of alkali metal borohydrides towards various carbonyl functional groups.

Functional GroupSubstrate ExampleProduct ExampleLiBH₄ ReactivityNaBH₄ ReactivityKBH₄ ReactivityRbBH₄ Reactivity (Predicted)
AldehydeBenzaldehydeBenzyl alcoholHighHighHighHigh
KetoneAcetophenone1-PhenylethanolHighHighHighHigh
EsterEthyl benzoateBenzyl alcoholHigh borates.todayVery Low sciforum.netVery Low semanticscholar.orgVery Low/Inert
Carboxylic AcidBenzoic AcidBenzyl alcoholModerateInert libretexts.orgInertInert
Acid ChlorideBenzoyl chlorideBenzyl alcoholHighHighHighHigh
α,β-Unsaturated KetoneChalcone4-Phenyl-3-buten-2-ol (1,2-reduction) or 1,3-Diphenyl-1-propanone (1,4-reduction)MixtureMixture masterorganicchemistry.comMixtureMixture

This table is based on established reactivity patterns. Specific experimental data for RbBH₄ is limited.

Chemoselectivity

The mild nature predicted for rubidium tetrahydroborate(1-) suggests its potential utility in chemoselective reductions, where one functional group is reduced in the presence of another. The general order of reactivity for reduction by borohydrides is: Aldehydes > Ketones >> Esters ≈ Amides. cdnsciencepub.com Therefore, RbBH₄ could theoretically be used for the selective reduction of an aldehyde in a molecule that also contains a ketone or an ester moiety, potentially offering higher selectivity than NaBH₄ under certain conditions due to its expected lower reactivity.

Applications of Rubidium Tetrahydroborate 1 in Advanced Materials and Energy Research

Rubidium Tetrahydroborate(1-) in Hydrogen Storage Systems Research

Complex metal hydrides are a significant area of research for solid-state hydrogen storage due to their high hydrogen content by weight. nih.gov However, many of these materials, including RbBH₄, face challenges such as high thermal stability and slow reaction kinetics, which hinder their practical application. nih.govmdpi.com Research focuses on altering these properties to allow for hydrogen release and uptake under more moderate conditions.

Kinetic and Thermodynamic Tuning of Rubidium Tetrahydroborate(1-) for Hydrogen Storage

Rubidium tetrahydroborate(1-) is characterized by its high thermal stability, which is a significant barrier to its use as a practical hydrogen storage material. It requires high temperatures to release hydrogen, decomposing at approximately 600°C in an inert atmosphere and 560°C under vacuum. The decomposition products are typically the alkali metal (rubidium), amorphous boron, and metal borates. This high decomposition temperature is a thermodynamic challenge that researchers aim to overcome.

Strategies to tune the kinetic and thermodynamic properties of borohydrides involve destabilization, which can lower the energy required for dehydrogenation and thus reduce the temperature at which hydrogen is released. nih.gov While much of the research in this area has focused on lighter borohydrides like LiBH₄ and NaBH₄, the principles of thermodynamic and kinetic tuning are applicable to RbBH₄ as well. mdpi.comdntb.gov.ua These strategies include creating mixtures with other hydrides or additives and nanoconfinement. mdpi.comuu.nl

Table 1: Physical and Hydrogen Storage Properties of Rubidium Tetrahydroborate(1-)

Property Value
Molar Mass 100.31 g/mol
Density 1.92 g/cm³
Gravimetric Hydrogen Density 4.0 wt%

| Decomposition Temperature | 560-600°C |

This table presents key physical and hydrogen storage characteristics of Rubidium Tetrahydroborate(1-).

Development of Rubidium Tetrahydroborate(1-)-Based Composites for Enhanced Hydrogen Storage Performance

For heavier alkali metal borohydrides like RbBH₄, mechanochemical synthesis (ball-milling) with other metal halides or complex hydrides can lead to the formation of bimetallic borohydrides. uu.nl These new compounds can have significantly different decomposition pathways and temperatures compared to the parent materials. The formation of these composites can improve reaction kinetics and, in some cases, the reversibility of the hydrogen storage reaction. researchgate.net

Role of Rubidium Tetrahydroborate(1-) as an Additive in Destabilizing Other Complex Hydrides for Hydrogen Storage

Rubidium tetrahydroborate(1-), or more commonly its derivative rubidium hydride (RbH), can act as a catalytic additive to destabilize other, more extensively studied, complex hydride systems. researchgate.netenergy.gov For instance, Rb-based additives have been shown to be more effective than potassium-based ones in improving the kinetic properties of the Mg(NH₂)₂-2LiH composite, a well-known hydrogen storage system. researchgate.net The active species in these cases is often identified as RbH. researchgate.net

Catalytic Applications Involving Rubidium Tetrahydroborate(1-)

Beyond hydrogen storage, borohydrides are recognized for their role as reducing agents and their potential in catalysis, either as precursors to the active catalytic species or as derivatives that directly mediate reactions.

Rubidium Tetrahydroborate(1-) as a Precursor for Catalytic Species

Rubidium tetrahydroborate(1-) can serve as a starting material, or precursor, in the synthesis of more complex catalytic materials. nih.gov It is a source of the borohydride (B1222165) anion (BH₄⁻) and can be used in metathesis (exchange) reactions to create other metal borohydrides. nih.gov For example, heavier alkali metal borohydrides like those of potassium, rubidium, and cesium are known to react with metal halides to form bimetallic borohydrides. uu.nl

These resulting compounds can then be used in various catalytic applications. For instance, transition metal hydroborate complexes, which can be synthesized from alkali metal borohydrides, are of interest for their catalytic properties in reactions like the hydrogenation of olefins. researchgate.net

Homogeneous and Heterogeneous Catalysis Mediated by Rubidium Tetrahydroborate(1-) Derivatives

The distinction between homogeneous and heterogeneous catalysis lies in the phase of the catalyst relative to the reactants. A homogeneous catalyst exists in the same phase (e.g., liquid) as the reactants, while a heterogeneous catalyst is in a different phase (e.g., a solid catalyst for a liquid-phase reaction). nih.gov

Derivatives of RbBH₄, such as rubidium hydride (RbH), have been shown to act as effective heterogeneous catalysts. researchgate.netenergy.gov As mentioned previously, RbH enhances the dehydrogenation kinetics of the LiNH₂/MgH₂ system. energy.gov In this context, the solid RbH additive catalyzes the reaction between the other solid reactants.

While specific examples of catalysis directly mediated by RbBH₄ derivatives in homogeneous systems are less common in the literature compared to their sodium or lithium counterparts, the underlying chemistry of the borohydride group is applicable. researchgate.net For example, alkali metal hydridotriphenylborates have been shown to be effective homogeneous catalysts for the hydroborative reduction of CO₂. mdpi.com This suggests the potential for developing homogeneous catalytic systems based on rubidium borohydride derivatives.

Development of Novel Materials Utilizing Rubidium Tetrahydroborate(1-) as a Precursor

Rubidium tetrahydroborate(1-), with the chemical formula RbBH₄, is a member of the alkali metal borohydride family. While not as commonly utilized as its lighter counterparts, lithium and sodium borohydride, it serves as a valuable precursor in the development of specialized inorganic materials. Its unique properties, influenced by the large and electropositive rubidium cation, make it a subject of research interest for creating novel metal borides and for potential applications in energy-related technologies.

Synthesis of Metal Borides and Related Compounds from Rubidium Tetrahydroborate(1-)

The synthesis of metal borides and more complex borohydride compounds from rubidium tetrahydroborate(1-) leverages several established solid-state chemistry techniques. These methods generally involve reacting RbBH₄ with a metal source, often a metal halide or another borohydride, to induce a transformation into the desired product. The reactivity and reaction pathway are dictated by factors such as stoichiometry, temperature, and the use of mechanical energy.

Common synthetic routes that can employ rubidium tetrahydroborate(1-) as a boron source include mechanochemical synthesis (ball milling) and thermal decomposition. mdpi.comcore.ac.uk Mechanochemical methods utilize the energy from grinding reactants together to overcome activation barriers and induce solid-state metathesis or addition reactions at or near room temperature. Thermal methods rely on heating the precursors to initiate decomposition or reaction, which can lead to the formation of crystalline boride phases. mdpi.com

A specific example of rubidium tetrahydroborate(1-) being used as a precursor is in the synthesis of bimetallic borohydrides. Research has demonstrated the formation of novel compounds like rubidium yttrium tetrahydroborate (Rb[Y(BH₄)₄]) through the mechanochemical reaction of RbBH₄ and yttrium(III) borohydride (Y(BH₄)₃). researchgate.net In this process, the solid reactants are milled together, leading to the formation of a new, more complex ionic compound composed of Rb⁺ cations and [Y(BH₄)₄]⁻ anions. researchgate.net Further heating of such bimetallic borohydrides can lead to their decomposition, a pathway that is explored for producing mixed-metal borides. mdpi.comresearchgate.net

General Synthesis Methods for Metal Borides from Alkali Metal Tetrahydroborates

Synthesis MethodDescriptionTypical ConditionsPotential Products
Mechanochemical Synthesis (Ball Milling)A solid-state reaction driven by mechanical energy. Reactants are milled in a high-energy ball mill, promoting intimate mixing and inducing chemical reactions without bulk heating. core.ac.ukRoom temperature; inert atmosphere; reaction times from minutes to hours.Bimetallic borohydrides (e.g., Rb[Y(BH₄)₄]), mixed-phase borides, amorphous products. core.ac.ukresearchgate.net
Solid-State MetathesisAn exchange reaction between two solid compounds, often initiated by milling or moderate heating. For example: MClₓ + xRbBH₄ → MBₓ + xRbCl + 2xH₂. cambridge.orgTemperatures from 200-700 °C; often self-propagating once initiated.Transition metal borides (e.g., TiB₂, ZrB₂), alkali halide byproducts. cambridge.org
Thermal DecompositionHeating a borohydride precursor above its decomposition temperature to yield hydrogen gas and solid-state products, including elemental boron or metal borides. mdpi.comTemperatures typically >250 °C, depending on the precursor's stability; inert atmosphere or vacuum.Metal hydrides, elemental boron, metal borides (e.g., YBₓ from Y(BH₄)₃ decomposition). mdpi.comresearchgate.net

Exploration of Rubidium Tetrahydroborate(1-) in Solid-State Ionics and Emerging Energy Devices

The family of metal borohydrides, including RbBH₄, is under intense investigation for applications in energy storage and conversion, primarily as solid-state electrolytes for batteries and as hydrogen storage media. researchgate.netnih.gov The interest stems from their high hydrogen density and the potential for high ionic conductivity in the solid state. researchgate.net

In the context of solid-state ionics, the performance of a material is governed by its ability to conduct ions. For borohydrides, ionic conductivity is closely linked to the dynamic behavior of the tetrahedral [BH₄]⁻ anion. unito.it At elevated temperatures, many alkali metal borohydrides undergo a phase transition to a higher-symmetry, disordered crystal structure. unito.itresearchgate.net In this phase, the [BH₄]⁻ anions exhibit rapid reorientational motion, which facilitates the hopping of the mobile cations (e.g., Rb⁺) through the crystal lattice, resulting in high ionic conductivity. unito.itresearchgate.net

The properties of the alkali metal cation play a crucial role in determining the structure and phase behavior of the borohydride. First-principles calculations and experimental studies show that as the cation size increases from Li⁺ to Cs⁺, the crystal structure at room temperature changes, and the phase transition temperature generally decreases. researchgate.net Rubidium tetrahydroborate(1-) fits into this trend, possessing a face-centered cubic structure (Fm-3m) at room temperature where the [BH₄]⁻ anions are orientationally disordered. researchgate.netresearchgate.net Research has focused on understanding the low-temperature phase behavior and anion dynamics in RbBH₄ to elucidate the fundamental mechanisms of ionic motion in this class of materials. researchgate.netresearchgate.netresearchgate.net This foundational knowledge is critical for designing new borohydride-based solid electrolytes with tailored properties for future energy storage devices. researchgate.net

Comparison of Properties of Alkali Metal Tetrahydroborates

CompoundRoom Temperature Crystal StructurePhase Transition Temperature (°C)Decomposition Onset (°C)Cation-Anion Radius Ratio
Lithium Tetrahydroborate (LiBH₄)Orthorhombic (Pnma)~108 (to hexagonal)~200-3800.32
Sodium Tetrahydroborate (NaBH₄)Cubic (Fm-3m)-83 (to tetragonal)~5360.44
Potassium Tetrahydroborate (KBH₄)Cubic (Fm-3m)-196 (to tetragonal)~6400.58
Rubidium Tetrahydroborate (RbBH₄)Cubic (Fm-3m)-224 (to tetragonal)~6000.63
Cesium Tetrahydroborate (CsBH₄)Cubic (Fm-3m)-246 (to tetragonal)~6600.69
Data sourced from computational and experimental studies. core.ac.ukunito.itresearchgate.net

Analytical Methodologies for Rubidium Tetrahydroborate 1 in Research Contexts

Quantitative Determination of Rubidium Tetrahydroborate(1-) in Research Samples

The quantitative determination of Rubidium Tetrahydroborate(1-) in research samples involves methods that can accurately measure the concentration of the entire compound or its constituent ions.

One primary method for quantifying the rubidium content is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . This technique is highly sensitive for trace element analysis. For instance, high-resolution ICP-MS (HR-ICP-MS) can be used to determine the concentration of rubidium in diluted solutions with high precision. iodp.org The sample is typically diluted in a nitric acid solution before analysis. iodp.org

Thermal analysis , specifically Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC), provides quantitative information based on the compound's thermal decomposition profile. TGA measures the mass loss of a sample as a function of temperature, which corresponds to the release of hydrogen upon decomposition. This mass loss can be used to calculate the amount of Rubidium Tetrahydroborate(1-) present in the sample. researchgate.netresearchgate.net TGA/DSC can also reveal the presence of impurities or solvent residues, which affect the quantitative analysis. researchgate.net

While not directly applied to Rubidium Tetrahydroborate(1-) in the provided research, methods based on the reactivity of the tetrahydroborate (BH₄⁻) anion are plausible. For example, the reduction of specific substrates can be monitored. The quantitative reduction of compounds like aflatoxins or Schiff bases by sodium borohydride (B1222165) suggests that similar reaction-based quantitative assays could be developed for any tetrahydroborate salt. oup.comajrconline.org The amount of a specific product formed or the consumption of a reactant could be correlated to the concentration of the tetrahydroborate anion.

Table 1: Techniques for Quantitative Determination

Analytical Technique Principle Application to Rubidium Tetrahydroborate(1-) Reference
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Measures the mass-to-charge ratio of ionized atoms. Quantifies the rubidium (Rb) content in a sample. iodp.org
Thermogravimetric Analysis (TGA) Measures changes in mass in relation to a change in temperature. Quantifies the compound based on hydrogen loss during thermal decomposition. researchgate.netresearchgate.net
Reaction-Based Assays Utilizes the reducing power of the tetrahydroborate anion. Potentially applicable by monitoring the stoichiometry of a specific chemical reduction. oup.comajrconline.org

Chromatographic Separation Techniques for Rubidium Tetrahydroborate(1-) and its Reaction Products

Chromatographic methods are essential for separating Rubidium Tetrahydroborate(1-) from starting materials, by-products, and other components in a reaction mixture.

Ion-exchange chromatography is a well-established technique for separating alkali metal ions like rubidium (Rb⁺). jgeosci.org This method separates ions based on their affinity to an ion-exchange resin. In geological sample analysis, cation exchange resins are used to separate rubidium from other elements like strontium. jgeosci.org This principle is directly applicable to isolating the rubidium cation from a solution containing dissolved Rubidium Tetrahydroborate(1-). Solvent extraction using specific complexing agents can also be employed to separate rubidium and cesium from solutions with high concentrations of other alkali metals. mdpi.com

High-Performance Liquid Chromatography (HPLC) can be adapted to analyze and separate anions like tetrahydroborate (BH₄⁻) or its reaction products. Novel HPLC instrumentation has been developed that uses an in-line reaction with sodium tetrahydroborate to generate volatile species for detection. nih.gov This suggests that ion-pairing or anion-exchange HPLC methods could be developed for the direct separation and analysis of the tetrahydroborate anion itself. Furthermore, size-exclusion chromatography (SEC) has been used to study the effects of borohydride reduction on complex organic molecules, indicating its utility in separating reaction products based on their molecular size. nih.gov

Table 2: Chromatographic Separation Techniques

Chromatographic Method Principle of Separation Target Component Research Context Reference
Ion-Exchange Chromatography Differential affinity of ions for a charged stationary phase. Rubidium cation (Rb⁺) Separation from other cations like Sr²⁺ or K⁺. jgeosci.orgmdpi.com
High-Performance Liquid Chromatography (HPLC) Partitioning between a mobile and stationary phase. Tetrahydroborate anion (BH₄⁻) or reaction products. Analysis of sulfonium (B1226848) compounds after reaction with borohydride. nih.gov
Size-Exclusion Chromatography (SEC) Separation based on molecular size. Reaction products of borohydride reduction. Characterizing changes in molecular weight distribution of organic matter after reduction. nih.gov

Elemental Analysis and Purity Verification Techniques for Rubidium Tetrahydroborate(1-)

Verifying the elemental composition and purity of Rubidium Tetrahydroborate(1-) is a critical step in its synthesis and characterization. A combination of spectroscopic and diffraction techniques is typically used.

Powder X-ray Diffraction (PXRD) is a primary tool for verifying the phase purity of crystalline Rubidium Tetrahydroborate(1-). The resulting diffraction pattern is a fingerprint of the crystal structure. By comparing the experimental pattern to known structures or databases, one can confirm the identity of the compound and detect the presence of crystalline impurities, such as starting materials (e.g., lithium chloride) or other borohydride phases. researchgate.net

Vibrational Spectroscopy , including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to confirm the presence of the tetrahydroborate (BH₄⁻) anion. researchgate.netresearchgate.net The B-H stretching and bending vibrations give rise to characteristic peaks in the spectra. These techniques are highly effective for identifying the coordination mode of the borohydride anion and detecting impurities. researchgate.net

Elemental Analysis provides the empirical formula of the compound by determining the mass percentages of its constituent elements. For Rubidium Tetrahydroborate(1-), this would involve quantifying rubidium, boron, and hydrogen. Techniques like ICP-MS or Atomic Absorption Spectroscopy (AAS) can be used for rubidium, while specific combustion analyses are used for hydrogen. iodp.orgresearchgate.net The results are compared against the theoretical composition calculated from its chemical formula, BH₄Rb. nih.gov

Thermal Analysis (TGA/DSC) , as mentioned for quantitative analysis, is also a powerful tool for purity verification. researchgate.netresearchgate.net The presence of impurities often alters the decomposition temperature and profile. For example, the presence of lithium chloride can influence the decomposition reaction of complex borohydrides. researchgate.net Commercial suppliers often state a declared chemical purity (e.g., >95%), which is determined using such analytical techniques. katchem.cz

Table 3: Purity Verification and Elemental Analysis Techniques

Technique Information Provided Application Reference
Powder X-ray Diffraction (PXRD) Crystalline phase identification and purity. Confirms the crystal structure and detects crystalline impurities. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (B-H bonds). Confirms the identity of the tetrahydroborate anion. researchgate.netresearchgate.net
Elemental Analysis Quantitative elemental composition (%Rb, %B, %H). Verifies the empirical formula of the compound. researchgate.net
Thermal Analysis (TGA/DSC) Thermal stability and decomposition profile. Detects impurities that alter thermal behavior. researchgate.netresearchgate.net

Future Research Directions and Emerging Paradigms for Rubidium Tetrahydroborate 1

High-Pressure Synthesis and Characterization of Rubidium-Boron-Hydrogen Systems

The study of rubidium-boron-hydrogen systems under high pressure is a critical frontier for discovering novel materials with unique properties and denser hydrogen storage capacities. High-pressure synthesis provides a pathway to access new crystallographic phases and compositions that are not stable under ambient conditions. acs.org

Recent research has extensively characterized the pressure evolution of Rubidium Tetrahydroborate(1-) (RbBH₄) at room temperature. unige.chnih.gov Using synchrotron powder X-ray diffraction and Raman spectroscopy, scientists have observed a series of phase transitions as pressure increases, revealing new crystal structures in the borohydride (B1222165) family. unige.chnih.gov The initial face-centered cubic (Fm-3m) structure undergoes three distinct transitions up to 23 GPa. unige.chnih.gov These high-pressure polymorphs of RbBH₄ exhibit higher coordination numbers, which increase from 6 to 8 as pressure rises. unige.chnih.gov The structural changes are largely dictated by the size of the rubidium cation and the arrangement of the tetrahedral BH₄⁻ group. unige.chnih.gov

The compressibility of these high-pressure phases is anisotropic. unige.ch For instance, the tetragonal P4/nmm phase shows a linear increase in its c/a ratio with pressure, while the orthorhombic C222 phase is almost twice as compressible along its b-axis compared to the a and c axes. unige.ch

Detailed findings on the pressure-induced phase transitions of RbBH₄ are summarized below.

Table 1: High-Pressure Phase Transitions of Rubidium Tetrahydroborate(1-)

Transition Pressure (GPa) Initial Phase (Space Group) New Phase (Space Group) Key Characteristics
3.0 (from XRD) unige.ch Fm-3m P4/nmm First high-pressure transition. unige.chnih.gov
10.4 (from XRD) unige.ch P4/nmm C222 Exhibits small volume contraction (~2.2%). unige.ch

Data sourced from synchrotron powder X-ray diffraction experiments. Raman spectroscopy data show slightly different transition pressures. unige.chnih.gov

Beyond RbBH₄, high-pressure synthesis has been employed to create other novel rubidium-boron and rubidium-hydrogen compounds. For example, applying high-pressure, high-temperature conditions (8 GPa and 1273 K) to rubidium, boron, and silicon mixtures yielded the clathrate-I borosilicide, Rb₈B₈Si₃₈. acs.org In the binary Rb-H system, experiments involving heating rubidium monohydride in hydrogen at 18 GPa led to the formation of the superhydride RbH₉. aps.org Further compression and heating in the Rb-H system surprisingly resulted in the pressure-induced decomposition into RbH₆, a unique phenomenon among metal hydrides. aps.org These studies underscore the potential of high-pressure synthesis to create a diverse range of rubidium-boron-hydrogen materials with potentially valuable properties. acs.orgaps.orgaps.org

Rational Design and Engineering of Rubidium Tetrahydroborate(1-)-Based Materials for Specific Applications

While borohydrides are rich in hydrogen, their practical application, particularly for hydrogen storage, is often hindered by high decomposition temperatures and slow kinetics. mdpi.commagtech.com.cn Therefore, a key research direction is the rational design and engineering of RbBH₄-based materials to tailor their thermodynamic and kinetic properties for specific applications, such as solid-state hydrogen storage. magtech.com.cnresearchgate.net

Strategies for modifying these materials include substitution, forming composites, doping with catalysts, and nanostructuring. magtech.com.cn The goal is to destabilize the robust B-H bonds to lower the hydrogen release temperature. researchgate.net The stability of metal borohydrides has been shown to correlate with the electronegativity of the metal cation. researchgate.net For alkali-metal borohydrides (MBH₄), there is a clear correlation between the activation energy for BH₄ reorientation and the deviation of the M-B distance from the sum of the ionic radii, indicating that the M–H(B) interaction strength is key. filinchuk.com

Hydrogen Storage: The rational design of borohydride-based materials for hydrogen storage is an active area of research. mdpi.com For instance, while much focus has been on lighter borohydrides like LiBH₄ and NaBH₄, the principles of modification are broadly applicable. mdpi.com Mixing LiBH₄ with SiO₂ was an early attempt to lower its decomposition temperature. mdpi.com In other systems, such as the 2LiNH₂/MgH₂ system, doping with rubidium hydride (RbH) has proven to be an exceptional catalyst, lowering the desorption temperature by 94 °C and increasing the desorption rate by approximately 60 times compared to the uncatalyzed material. acs.org This highlights the potential role of rubidium-containing compounds as catalysts or additives in complex hydride systems.

Future work will likely involve creating multicomponent systems where RbBH₄ is combined with other hydrides, catalysts, or nanoconfinement hosts. The objective is to create reactive hydride composites that have more favorable thermodynamics and kinetics for hydrogen release and uptake. magtech.com.cn

Other Applications: The principles of rational design extend to other potential applications. The development of multivalent rechargeable batteries is one such area where borohydride-based electrolytes are being explored. frontiersin.org The design of stable, highly conductive electrolytes is crucial. frontiersin.org Theoretical studies, such as those on alkali metal tetrafluoroborates, provide insights that can guide the synthesis of new electrolyte materials with desired properties. acs.org The goal is to create materials with high ionic conductivity and stability for next-generation energy storage devices. researchgate.net

Advanced In-Situ and Operando Characterization Techniques for Dynamic Studies of Rubidium Tetrahydroborate(1-) Reactions

To rationally design and engineer materials like Rubidium Tetrahydroborate(1-), a deep understanding of their dynamic behavior during chemical reactions is essential. Conventional ex situ characterization, which analyzes the material before and after a reaction, often fails to capture the transient intermediate species and dynamic structural changes that govern reaction pathways and kinetics. eolss.net Therefore, the use of advanced in-situ (under reaction conditions) and operando (while operating and measuring activity) characterization techniques is a pivotal future research direction. nih.govnumberanalytics.com

These techniques allow researchers to observe the material in real-time, providing crucial insights into decomposition mechanisms, phase transitions, and the role of catalysts. eolss.net

Key Techniques and Their Applications:

In-Situ X-ray Diffraction (XRD) and Raman Spectroscopy: As demonstrated in the high-pressure studies of RbBH₄, these techniques are powerful for tracking structural phase transitions under non-ambient conditions. unige.chresearchgate.net Operando XRD can be used to follow the evolution of crystalline phases during hydrogen desorption/absorption cycles or within an operating battery. ravnsbaekgroup.com In-situ Raman spectroscopy is particularly sensitive to changes in chemical bonds, making it ideal for monitoring the transformation of the [BH₄]⁻ anion during reactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is highly effective for studying local atomic environments and dynamics. It has been used to investigate the reorientational motion of BH₄ groups in alkali-metal borohydrides, including RbBH₄, providing data on activation energies for this motion. filinchuk.com In-situ NMR can reveal information about reaction intermediates in both solution and solid states. umontpellier.fr

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR helps identify molecular species and functional groups on a catalyst's surface or within the bulk material during a reaction, offering insights into reaction pathways. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): These techniques probe the elemental composition and electronic states of the atoms. In-situ XPS can monitor changes in the surface chemistry and oxidation states of catalysts during a reaction, while operando XAS provides information about the local coordination environment and oxidation state of specific elements in real-time. nih.govnumberanalytics.com

By combining these advanced techniques, researchers can build a comprehensive picture of the complex processes that occur in RbBH₄-based systems. This knowledge is indispensable for overcoming current limitations, such as poor reversibility in hydrogen storage systems, and for designing next-generation materials with enhanced performance. researchgate.neteolss.net

Interdisciplinary Research Synergies Involving Rubidium Tetrahydroborate(1-) in Emerging Technologies

The complexity of materials like Rubidium Tetrahydroborate(1-) and the ambitious goals for their application necessitate a highly interdisciplinary research approach. Significant breakthroughs are expected at the intersection of chemistry, physics, materials science, and engineering. ucsb.edu This synergy is crucial for translating fundamental discoveries into viable technologies. hokudai.ac.jp

Computational and Experimental Collaboration: A powerful emerging paradigm is the tight integration of computational materials science with experimental synthesis and characterization. hokudai.ac.jp First-principles calculations and thermodynamic modeling can predict stable compounds, reaction pathways, and material properties. aps.orgacs.org This predictive capability allows experimentalists to target their efforts on the most promising materials and synthesis conditions, accelerating the discovery process. For example, computational screening has been used to identify novel oxide-ion conductors, a process that led to the discovery of a high-performance rubidium-containing material. sciencedaily.com Similarly, systematic computational exploration of the Rb-B system under pressure has predicted a range of new, stable compounds with potentially interesting properties like superconductivity and high hardness. aps.org

Bridging Scientific Disciplines: The development of RbBH₄-based materials for energy storage and other technologies requires a convergence of expertise:

Inorganic and Solid-State Chemistry: For the synthesis of novel borohydrides, composites, and catalysts. umontpellier.frucsb.edu

Physics and Physical Chemistry: To understand the fundamental properties, such as electronic structure, phase transitions, and ionic transport. aps.orgsciencedaily.com

Materials Science and Engineering: To develop methods for material processing, nanostructuring, and device fabrication and to study mechanical properties. frontiersin.orgplos.org

Emerging Applications: Interdisciplinary research is opening up new potential applications for rubidium-containing compounds, which could extend to systems involving RbBH₄:

Solid-State Batteries: Borohydrides are being investigated as solid-state electrolytes due to their potential for high ionic conductivity. researchgate.net The design of these materials benefits from a combined understanding of crystal chemistry, ion transport physics, and electrochemical engineering.

Clean Energy Technologies: Rubidium has recently been identified as a key component in a new class of oxide-ion conductors for solid oxide fuel cells (SOFCs), which are valued for their fuel flexibility. sciencedaily.com This discovery in a related materials class could inspire new research avenues for boron-based compounds.

Catalysis: As seen with rubidium hydride, rubidium compounds can have significant catalytic effects. acs.org Exploring RbBH₄ and its derivatives as catalysts or co-catalysts in various chemical transformations is a promising area that requires collaboration between organic, inorganic, and computational chemists. hokudai.ac.jp

By fostering these interdisciplinary synergies, the scientific community can unlock the full potential of Rubidium Tetrahydroborate(1-) and related materials, paving the way for their use in a new generation of advanced technologies. ucsb.eduplos.org

Q & A

Q. What are the key structural and spectroscopic characteristics of Rubidium tetrahydroborate(1-)?

Rubidium tetrahydroborate(1-) (RbBH₄) has a molecular formula of H₄BRb and a molecular weight of 100.30 g/mol . Its structure involves a tetrahedral BH₄⁻ anion coordinated to the Rb⁺ cation. Vibrational spectroscopy (e.g., IR or Raman) is critical for identifying coordination modes (η¹, η², η³) by analyzing B-H stretching frequencies, which typically range between 2000–2500 cm⁻¹ for terminal B-H bonds and lower frequencies for bridging interactions . X-ray diffraction (XRD) can further resolve ionic radii effects; Rb⁺ has a larger ionic radius (1.61 Å for 8-coordination) compared to Na⁺ or Li⁺, influencing lattice stability and bond lengths .

Q. What synthetic methodologies are employed to prepare Rubidium tetrahydroborate(1-)?

RbBH₄ is synthesized via metathesis reactions, such as the reaction of rubidium halides (e.g., RbCl) with alkali metal tetrahydroborates (e.g., NaBH₄) in anhydrous solvents like tetrahydrofuran. Pyrolysis of diborane (B₂H₆) in the presence of rubidium compounds may also yield higher boranes, though this requires rigorous temperature control to avoid decomposition . Post-synthesis purification involves vacuum sublimation or recrystallization to isolate RbBH₄ from byproducts.

Q. What safety protocols are essential for handling Rubidium tetrahydroborate(1-)?

Due to its reactivity with oxidizing agents and moisture, RbBH₄ must be stored under inert gas (e.g., argon). Laboratory handling requires impervious gloves (EN 374 standard), safety goggles, and respiratory protection if dust is generated . Spills should be contained using inert absorbents (e.g., sand) and disposed of via approved waste facilities to prevent environmental contamination . Decomposition products like hydrogen fluoride (HF) necessitate immediate access to eyewash stations and emergency showers .

Advanced Research Questions

Q. How does the coordination mode of RbBH₄ influence its reactivity in organometallic synthesis?

The hapticity (η¹, η², η³) of the BH₄⁻ ligand determines electron donation capacity and steric effects. For example, η³ coordination in transition metal complexes enhances reducing power, enabling selective hydrogenation of unsaturated bonds. Researchers can probe coordination modes using NMR spectroscopy (¹¹B or ¹H) to observe chemical shifts and coupling patterns, complemented by computational modeling (DFT) to map electron density distributions .

Q. What experimental design strategies optimize RbBH₄’s efficacy as a reducing agent in complex systems?

Factorial design (e.g., Doehlert matrix) is effective for optimizing parameters such as reagent concentration, solvent polarity, and temperature. For instance, in reductive amination, varying RbBH₄ stoichiometry (1.0–2.5 equiv) and reaction time (1–24 hrs) can maximize yield while minimizing side reactions like over-reduction. Kinetic studies (e.g., in situ FTIR) help identify rate-limiting steps and catalyst deactivation pathways .

Q. How do ionic radius variations among alkali metals affect the stability of tetrahydroborate complexes?

Rb⁺’s larger ionic radius compared to Li⁺ or Na⁺ reduces lattice energy in RbBH₄, increasing thermal instability. This can be quantified via thermogravimetric analysis (TGA), showing decomposition onset temperatures ~50°C lower than NaBH₄. Additionally, Rb⁺’s lower charge density weakens cation-anion interactions, as evidenced by longer M-B distances in XRD data (e.g., Rb-B ≈ 3.2 Å vs. Na-B ≈ 2.8 Å) .

Q. How can researchers mitigate risks from RbBH₄’s hazardous decomposition products?

Decomposition of RbBH₄ in acidic or humid conditions releases HF, which requires neutralization with calcium gluconate gel. Proactive measures include using gas scrubbers for HF capture and real-time monitoring via gas sensors. Encapsulation of RbBH₄ in metal-organic frameworks (MOFs) can stabilize the compound and delay hydrolysis .

Methodological Guidance

  • Structural Analysis : Combine XRD for crystallographic data with IR/Raman spectroscopy for bond characterization .
  • Reaction Optimization : Employ factorial design to balance reducing agent efficiency and side-product formation .
  • Safety Compliance : Adhere to OSHA/GHS protocols for personal protective equipment (PPE) and emergency response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.